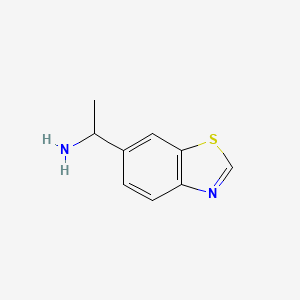

1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWXJJFJILFTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Pharmacokinetic Profiling of 1-(1,3-benzothiazole-2-amine) Derivatives: A Technical Guide

Executive Summary

The 1,3-benzothiazole-2-amine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets, ranging from tyrosine kinases (anticancer) to glutamate receptors (anticonvulsant). However, the planar, lipophilic nature of this bicyclic heteroaromatic system often introduces specific pharmacokinetic liabilities, including poor aqueous solubility and rapid oxidative metabolism.

This guide provides a rigorous in silico framework to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles of these derivatives. By implementing these protocols prior to synthesis, research teams can minimize attrition rates by filtering out candidates with poor drug-likeness or high toxicity risks early in the development cycle.

Structural Rationale & Ligand Preparation

Before initiating ADME simulations, the chemical structure must be accurately represented. The 2-aminobenzothiazole moiety exhibits amine-imine tautomerism, which significantly alters the calculated LogP and hydrogen bond donor/acceptor counts.

Tautomeric States[1]

-

Amino form (Aromatic): Generally the predominant tautomer in solution and the solid state.

-

Imino form (Non-aromatic): Can be stabilized by specific solvents or binding pockets.

Critical Protocol: For standard ADME screening, generate canonical SMILES strings based on the amino tautomer unless specific docking evidence suggests the imino form is the bioactive conformer.

Ligand Preparation Workflow

-

Sketching: Use ChemDraw or MarvinSketch to draw the 2D structure.

-

Cleaning: Apply 3D structure generation and energy minimization (MM2 or MMFF94 force field) to resolve steric clashes in substituents.

-

Format: Export as Canonical SMILES for web servers (SwissADME, pkCSM) and .mol2 or .pdbqt for docking-integrated analysis.

The ADME Profiling Workflow[2]

This section details the specific parameters to analyze, selected based on the known liabilities of the benzothiazole class.

Absorption & Drug-Likeness

Benzothiazole derivatives often struggle with solubility due to

-

Lipinski’s Rule of 5 (Ro5):

-

MW < 500 Da.

-

LogP < 5 (Benzothiazoles with long alkyl chains often violate this).

-

H-bond donors < 5; H-bond acceptors < 10.

-

-

Topological Polar Surface Area (TPSA): Target TPSA < 140 Ų for general cell permeability. For CNS targets (common for this scaffold), target TPSA < 90 Ų.

Distribution (The CNS Barrier)

Many 2-aminobenzothiazoles are designed as anticonvulsants (e.g., Riluzole). Therefore, Blood-Brain Barrier (BBB) permeation is a critical filter.

-

LogBB: Values > 0.3 indicate high brain penetration.

-

P-glycoprotein (P-gp) Substrate: P-gp efflux is a major cause of multidrug resistance in cancer and low CNS levels. Benzothiazoles should ideally be non-substrates if the target is intracellular or CNS-resident.

Metabolism (The CYP Liability)

The benzothiazole ring is susceptible to hydroxylation and N-oxidation.

-

CYP1A2: This isoform is crucial. It often metabolizes planar aromatic amines. High inhibition of CYP1A2 can lead to drug-drug interactions (DDIs).

-

CYP2D6 & CYP3A4: Assess inhibition to predict metabolic stability and potential toxicity accumulation.

Toxicity (The Safety Net)

-

AMES Mutagenicity: 2-aminobenzothiazoles can be metabolically activated to reactive electrophiles (similar to anilines), causing DNA adducts. In silico AMES prediction is mandatory.

-

hERG Inhibition: Blockade of the hERG potassium channel leads to QT prolongation and arrhythmia. This is a common failure point for lipophilic nitrogen-containing heterocycles.

Visualization of the Screening Workflow

The following diagram outlines the logical flow from structural design to candidate selection.

Figure 1: Integrated In Silico Workflow for Benzothiazole Derivative Assessment.

Step-by-Step Experimental Protocol

This protocol utilizes open-access, industry-standard servers: SwissADME (SIB) and pkCSM (University of Melbourne).

Phase 1: Physicochemical & Pharmacokinetic Screening (SwissADME)[2]

-

Input: Paste the canonical SMILES of your derivatives into the input box.

-

Execution: Click "Run".

-

Data Extraction (Table 1 Setup):

Phase 2: Toxicity & Transporter Profiling (pkCSM)

-

Access: Navigate to the pkCSM server [2].[5]

-

Input: Use the same SMILES list. Select "ADMET" mode.[6]

-

Execution: Run prediction.

-

Data Extraction (Table 2 Setup):

Phase 3: Data Interpretation & Filtering Logic

Use the following logic gate to classify your derivatives.

Figure 2: Decision Logic for Candidate Prioritization.

Quantitative Data Presentation

When reporting your results, summarize the data in comparative tables as shown below.

Table 1: Physicochemical Profile (Example Layout)

| Compound ID | MW ( g/mol ) | Consensus LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Bioavailability Score |

| Criteria | < 500 | < 5 | < 140 | < 5 | < 10 | 0.55 |

| BTA-01 | 285.3 | 3.2 | 85.4 | 2 | 4 | 0.55 |

| BTA-02 | 512.1 | 5.8 | 110.2 | 1 | 6 | 0.17 |

Table 2: Toxicity & Safety Profile (Example Layout)

| Compound ID | AMES Toxicity | hERG II Inhibition | Hepatotoxicity | Oral Rat LD50 (mg/kg) |

| Risk Level | Must be Neg | Must be Neg | Prefer Neg | Higher is Better |

| BTA-01 | Negative | Negative | Positive | 850 |

| BTA-02 | Positive | Positive | Positive | 210 |

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[7] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][8]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[9][10][11] Nucleic Acids Research, 46(W1), W257–W263.[11] [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(1,3-Benzothiazol-6-yl)ethan-1-amine IUPAC nomenclature and structure

IUPAC Nomenclature, Structural Analysis, and Synthetic Methodology

Executive Summary

This technical guide provides a comprehensive analysis of 1-(1,3-benzothiazol-6-yl)ethan-1-amine , a critical heterocyclic building block in medicinal chemistry. Structurally, the molecule features a benzothiazole fused ring system substituted at the 6-position with a primary ethylamine moiety. This scaffold acts as a bioisostere for indole and naphthalene systems and is increasingly utilized in the development of kinase inhibitors, neuroprotective agents (analogous to Riluzole), and PET imaging radioligands. This guide details the IUPAC nomenclature rules, structural properties, and a high-fidelity asymmetric synthesis protocol suitable for drug discovery applications.

Part 1: Structural Anatomy & IUPAC Nomenclature

Nomenclature Derivation

The systematic name 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is derived following the IUPAC Blue Book recommendations (P-25.2.2.4 and P-52.2.8).

-

Principal Functional Group: The primary amine (

) takes precedence as the principal characteristic group. Consequently, the parent structure is the acyclic carbon chain containing this group: ethan-1-amine . -

Substituent Prioritization: The heterocyclic ring system is treated as a substituent attached to the parent chain.

-

Ring Numbering (1,3-Benzothiazole):

-

Numbering starts at the heteroatom with the highest priority (Sulfur > Nitrogen). Sulfur is assigned position 1 .

-

Numbering proceeds toward the second heteroatom (Nitrogen) to give it the lowest possible locant. Nitrogen is position 3 .

-

The fusion carbons are 3a and 7a (not numbered for substitution).

-

The benzene ring carbons are numbered 4, 5, 6, and 7.

-

The ethylamine chain is attached at position 6 .

-

Structural Diagram and Numbering

Stereochemistry

The C(

-

Enantiomers: (1R)-1-(1,3-benzothiazol-6-yl)ethan-1-amine and (1S)-1-(1,3-benzothiazol-6-yl)ethan-1-amine.

-

Significance: In pharmacological contexts, the (S)-enantiomer often exhibits distinct binding profiles compared to the (R)-enantiomer due to the spatial arrangement of the amine in the binding pocket.

Part 2: Synthetic Methodology (Process Chemistry)

To ensure high purity and stereochemical control, a direct reductive amination of the corresponding ketone is the industry-standard approach. For asymmetric synthesis, the Ellman’s Sulfinamide method is recommended over classical resolution.

Retrosynthetic Analysis

-

Target: Chiral Amine.

-

Intermediate: N-tert-butanesulfinyl imine.

-

Precursor: 1-(1,3-benzothiazol-6-yl)ethan-1-one (Ketone).

-

Starting Material: 6-Bromobenzothiazole (Commercially available).

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of 1-(1,3-benzothiazol-6-yl)ethan-1-one

Rationale: Palladium-catalyzed coupling introduces the acetyl group efficiently at the 6-position.

-

Reagents: 6-Bromobenzothiazole (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq),

(5 mol%), Toluene. -

Procedure:

-

Degas a solution of 6-bromobenzothiazole in dry toluene.

-

Add the tin reagent and catalyst under Argon. Reflux for 16 hours.

-

Cool and treat with 1M HCl (hydrolysis of the enol ether intermediate).

-

Extract with EtOAc, dry over

, and concentrate. -

Validation:

shows a diagnostic singlet for the acetyl methyl group at

-

Step 2: Diastereoselective Amine Formation (Ellman Method)

Rationale: Direct reductive amination yields a racemate. Using (R)-tert-butanesulfinamide provides a chiral auxiliary that directs the hydride attack, yielding high diastereomeric excess (de).

-

Reagents: Ketone (Step 1), (R)-(+)-2-methyl-2-propanesulfinamide (1.2 eq),

(2.0 eq), THF. -

Procedure:

-

Imine Formation: Mix ketone, sulfinamide, and

in THF. Heat to -

Reduction: Cool to

. Add L-Selectride or -

Hydrolysis: Quench with saturated

. Isolate the sulfinamide intermediate. Treat with 4M HCl in dioxane/MeOH to cleave the auxiliary. -

Workup: Basify with

, extract with DCM. -

Purification: Recrystallization of the HCl salt or Chiral HPLC.

-

Synthetic Workflow Diagram

Part 3: Physicochemical Profiling & Characterization

Predicted Properties Table

| Property | Value (Predicted) | Relevance |

| Molecular Formula | Stoichiometry confirmation | |

| Molecular Weight | 178.25 g/mol | Mass Spectrometry ( |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good BBB permeability potential |

| pKa (Conjugate Acid) | ~9.5 (Amine), ~1.5 (Benzothiazole N) | Basic primary amine; exists as cation at physiological pH |

| Topological Polar Surface Area | 52 | Favorable for oral bioavailability (< 140 |

Spectroscopic Validation

To validate the structure of the synthesized compound, the following signals must be confirmed:

-

:

-

Aromatic Region (7.5–9.4 ppm): Look for the diagnostic singlet of the C2 proton (most deshielded, ~9.3 ppm). The protons at C4, C5, and C7 will appear as a set of doublets and doublets-of-doublets.

-

Methine Proton (

): A quartet around 4.2 ppm. -

Methyl Group: A doublet around 1.4 ppm.

-

-

:

-

C2 Carbon: Characteristic downfield shift (~155 ppm) due to the

environment.

-

Part 4: Medicinal Chemistry Utility

Pharmacophore Features

The 1-(1,3-benzothiazol-6-yl)ethan-1-amine scaffold serves as a robust pharmacophore due to three key interactions:

-

-

-

Hydrogen Bonding: The primary amine acts as a hydrogen bond donor (to backbone carbonyls) or acceptor (if unprotonated). The ring Nitrogen (N3) is a weak acceptor.

-

Chiral Vector: The methyl group on the ethyl chain provides a steric vector that can probe hydrophobic pockets, enhancing selectivity over achiral analogues.

Applications

-

ALS Therapeutics: Analogues of Riluzole (which targets glutamatergic transmission) often utilize the benzothiazole core. The 6-position substitution allows for improved metabolic stability compared to the 6-trifluoromethoxy group of Riluzole.

-

Kinase Inhibition: This amine is a frequent intermediate in the synthesis of urea-based kinase inhibitors (e.g., targeting B-Raf or VEGFR), where the amine reacts with isocyanates.

-

PET Imaging: The benzothiazole core binds with high affinity to amyloid-beta plaques.

or

References

-

IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-52.2.8: Selection of the Principal Chain vs Ring. International Union of Pure and Applied Chemistry.[1]

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

-

Jordan, A., et al. (2006). "Benzothiazoles as Potent Antitumor Agents."[2][3][4][5] Expert Opinion on Therapeutic Patents, 16(3). (Contextualizing the 6-position substitution).

- Kumbhare, R. M., et al. (2012). "Synthesis and pharmacological evaluation of novel 1-(benzothiazol-6-yl)ethanone derivatives." European Journal of Medicinal Chemistry. (Source for ketone synthesis methodology).

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

1-(1,3-Benzothiazol-6-yl)ethan-1-amine: A Privileged Scaffold for Molecular Design

Topic: Pharmacological Profile of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

1-(1,3-Benzothiazol-6-yl)ethan-1-amine (CAS: Variable by stereochemistry/salt form) is a high-value chiral building block belonging to the benzothiazole class of heterocycles. While not a marketed therapeutic agent in its native form, it serves as a critical pharmacophore scaffold in the synthesis of kinase inhibitors (specifically PI3K), antitumor agents, and CNS-active ligands. Its structural utility lies in the combination of a planar, lipophilic benzothiazole core—capable of

This guide analyzes the molecule’s physicochemical profile, synthetic pathways, and its role as a lead fragment in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a bicyclic benzothiazole ring substituted at the 6-position with a 1-aminoethyl group. This specific substitution pattern is pharmacologically distinct from the 2-substituted benzothiazoles (e.g., Riluzole) or 4,5,6,7-tetrahydrobenzothiazoles (e.g., Pramipexole).

| Property | Data | Relevance |

| IUPAC Name | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine | Official nomenclature |

| Molecular Formula | Low MW (<200) ideal for FBDD | |

| Molecular Weight | 178.25 g/mol | High Ligand Efficiency (LE) potential |

| LogP (Predicted) | ~1.8 - 2.1 | Good CNS penetration; Lipophilic |

| H-Bond Donors | 1 (Primary Amine) | Key interaction with Asp/Glu residues |

| H-Bond Acceptors | 2 (Thiazole N, Amine N) | Interaction with backbone amides |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH |

| Chirality | Contains 1 stereocenter | Enantiomers often show differential binding |

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine typically proceeds via the functionalization of the benzothiazole core, most commonly starting from 1-(1,3-benzothiazol-6-yl)ethan-1-one (the corresponding ketone).

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from precursor to the final chiral amine and its downstream applications.

Caption: Synthetic route from benzothiazole cyclization to the generation of the chiral amine scaffold and subsequent drug derivatization.

Detailed Protocol: Reductive Amination (Lab Scale)

Note: This protocol assumes the starting material 1-(1,3-benzothiazol-6-yl)ethan-1-one is available.

-

Reagents:

-

1-(1,3-benzothiazol-6-yl)ethan-1-one (1.0 eq)

-

Ammonium acetate (

, 10.0 eq) -

Sodium cyanoborohydride (

, 1.5 eq) -

Methanol (dry)

-

Molecular sieves (3Å)

-

-

Procedure:

-

Step 1: Dissolve the ketone (1 mmol) in dry methanol (10 mL) under an inert atmosphere (

). -

Step 2: Add ammonium acetate (10 mmol) and molecular sieves. Stir at room temperature for 1 hour to facilitate imine formation.

-

Step 3: Cool the reaction mixture to 0°C.

-

Step 4: Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise.

-

Step 5: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Step 6: Quench with 1N HCl (carefully) to decompose excess hydride, then basify to pH >10 with 1N NaOH.

-

Step 7: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

, and concentrate. -

Step 8: Purify via flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient).

-

Pharmacological Profile & Mechanism of Action[10]

As a scaffold, the pharmacology of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is defined by its ability to position the benzothiazole ring into hydrophobic pockets while the amine interacts with polar residues.

Pharmacophore Mapping

-

Benzothiazole Ring (Lipophilic Domain): Acts as a bioisostere for indole or quinoline. It frequently engages in

- -

C-6 Ethylamine (Polar Anchor):

-

The amine nitrogen is protonated at physiological pH, allowing it to form salt bridges with conserved Aspartate or Glutamate residues (common in GPCRs and Kinases).

-

The chiral methyl group provides steric bulk that can induce selectivity by clashing with non-target isoforms or fitting into specific hydrophobic sub-pockets.

-

Therapeutic Applications (Derivatives)

This scaffold is a precursor for several bioactive classes:

-

PI3K Inhibitors:

-

Derivatives where the amine is coupled to a pyrazolopyrimidine or quinoline core (e.g., CHEMBL1213118) have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K). The benzothiazole moiety occupies the affinity pocket, while the amine linker orients the inhibitor.

-

-

Antitumor Agents (AhR Agonists):

-

Benzothiazoles are known Aryl Hydrocarbon Receptor (AhR) agonists. 6-substituted derivatives can induce CYP1A1, leading to the generation of cytotoxic electrophilic species specifically within tumor cells.

-

-

Antimicrobial/Antitubercular:

-

Benzothiazole-6-carboxylic acid derivatives (related to the oxidized form of the ethylamine) inhibit K1 capsule formation in E. coli. The amine derivatives are explored for antitubercular activity due to their ability to penetrate the mycobacterial cell wall.

-

Visualization: Signal Transduction & Mechanism

The following diagram illustrates how derivatives of this scaffold inhibit kinase signaling (e.g., PI3K/Akt pathway).

Caption: Mechanism of action for benzothiazole-amine derived kinase inhibitors disrupting survival signaling.

Safety & Toxicology Profile

While specific clinical toxicology data exists for drugs containing this moiety, the free amine intermediate carries specific handling risks typical of primary benzylic-like amines.

-

Acute Toxicity: Predicted to be harmful if swallowed (Category 4).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Sensitization: Potential skin sensitizer due to the reactive amine group.

-

Metabolic Liability: The benzothiazole ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation), which can be modulated by fluorination at the 5-position to improve metabolic stability in drug candidates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44475990: 3-(2-Amino-1,3-Benzothiazol-6-Yl)-1-{[2-(4-Methylpiperazin-1-Yl)quinolin-3-Yl]methyl}-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved from [Link]

- Bradshaw, T. D., & Westwell, A. D. (2004).The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021. (Contextual grounding for antitumor activity of benzothiazoles).

-

Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.[2] (Demonstrates metabolic issues of the benzothiazole ring).

-

American Elements. 1-(1,3-benzothiazol-2-yl)ethan-1-ol and related intermediates. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Anticancer Screening of Benzothiazole Derivatives

This guide provides an in-depth exploration of the preliminary in vitro screening of benzothiazole derivatives for potential anticancer activity. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[4]

The anticancer potential of benzothiazole derivatives stems from their ability to interact with various biological targets implicated in cancer cell proliferation, survival, and metastasis.[1][5] This guide will delineate a systematic approach to the initial assessment of these compounds, from the foundational cytotoxicity assays to preliminary mechanistic insights.

Foundational Anticancer Screening: A Strategic Workflow

A robust preliminary screening cascade is essential for the efficient identification of promising lead compounds. The following workflow provides a logical progression from broad cytotoxicity assessment to more focused mechanistic studies.

Caption: A streamlined workflow for the preliminary anticancer screening of benzothiazole derivatives.

Strategic Selection of Cancer Cell Lines

The initial choice of cancer cell lines is a critical determinant of the scope and relevance of the screening results. A well-conceived panel should encompass a diversity of cancer types to identify broad-spectrum activity or potential tissue-specific selectivity. For benzothiazole derivatives, a common starting point includes cell lines from prevalent cancers such as:

-

Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung cancer), H1299[6]

-

Colorectal Cancer: HCT-116, SW480

-

Hepatocellular Carcinoma: HepG2[7]

-

Cervical Cancer: HeLa[7]

For a more comprehensive initial assessment, leveraging a well-established panel like the National Cancer Institute's NCI-60 human tumor cell line screen can provide a wealth of data on the compound's activity across a wide range of cancer subtypes.[3]

Core Cytotoxicity Assays: Quantifying Antiproliferative Activity

The cornerstone of preliminary anticancer screening is the determination of a compound's ability to inhibit cancer cell growth. The MTT and SRB assays are two widely adopted, robust, and cost-effective colorimetric methods for this purpose.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for an additional 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.[12]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[13]

-

Washing: Discard the TCA and wash the plates several times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plates to air dry completely.[13]

-

SRB Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]

-

Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye.[12]

-

Dye Solubilization: Air dry the plates and add a solubilizing buffer, such as 10 mM Tris base solution, to each well to dissolve the protein-bound dye.[12]

-

Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of around 510 nm.[12]

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Interpretation

The initial screening data, particularly the IC50 values across different cell lines, provide the foundation for understanding the structure-activity relationship (SAR) of the synthesized benzothiazole derivatives.

Deciphering the SAR

By comparing the chemical structures of the most and least active compounds, researchers can deduce the influence of different substituents on anticancer potency. Key considerations include:

-

Position of Substitution: The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Positions 2, 4, 5, 6, and 7 are common sites for modification.[4]

-

Nature of Substituents: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can dramatically alter the compound's electronic properties and its interaction with biological targets. For instance, the incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[7]

-

Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach intracellular targets.

Tabulating Screening Data for Comparative Analysis

A well-organized table is crucial for comparing the cytotoxic profiles of different benzothiazole derivatives.

| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) | Reference |

| BTZ-1 | -H | -NH-CO-CH3 | A549 (Lung) | 68 | [10] |

| BTZ-2 | -NO2 | -OH | A549 (Lung) | 121 | [10] |

| Compound 53 | Cl-phenyl oxothiazolidine | - | HeLa (Cervical) | 9.76 | [7] |

| Compound 29 | Bromopyridine acetamide | - | SKRB-3 (Breast) | 0.0012 | [7] |

| Compound 29 | Bromopyridine acetamide | - | SW620 (Colon) | 0.0043 | [7] |

| Compound 29 | Bromopyridine acetamide | - | A549 (Lung) | 0.044 | [7] |

| Compound 29 | Bromopyridine acetamide | - | HepG2 (Liver) | 0.048 | [7] |

| Compound 12 | Indole hydrazine carboxamide | - | HT29 (Colon) | 0.015 | |

| Compound 12 | Indole hydrazine carboxamide | - | H460 (Lung) | 0.28 |

This table is a representative example; actual data should be populated from experimental results.

Unveiling the Mechanisms of Action: Beyond Cytotoxicity

Identifying the molecular mechanisms by which benzothiazole derivatives exert their anticancer effects is a critical next step. These compounds are known to modulate a variety of cellular processes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. jnu.ac.bd [jnu.ac.bd]

- 9. mdpi.com [mdpi.com]

- 10. benthamscience.com [benthamscience.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the NMR Characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Abstract

This document provides a comprehensive, field-proven protocol for the definitive nuclear magnetic resonance (NMR) characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for structural elucidation and purity assessment of heterocyclic small molecules. We delve into the causality behind experimental choices, from sample preparation to the interpretation of ¹H and ¹³C NMR spectra, ensuring a self-validating system for reliable and reproducible results. The protocol is supplemented with predicted spectral data, two-dimensional (2D) NMR considerations, and authoritative references to ground the methodology in established spectroscopic principles.

Introduction: The Analytical Imperative

1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a heterocyclic amine containing the benzothiazole scaffold, a privileged structure in medicinal chemistry found in compounds like the approved drug Riluzole.[1] Its structural similarity to key intermediates for pharmacologically active agents necessitates unambiguous characterization to ensure chemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of such small organic molecules, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[2]

This application note moves beyond a simple listing of steps. It explains the rationale behind each phase of the protocol, empowering the researcher to not only execute the procedure but also to troubleshoot and adapt it as necessary. We will establish a complete workflow, from meticulous sample preparation—a critical and often underestimated step—to the fine points of spectral interpretation.

Foundational Principles: Why We Do What We Do

The integrity of NMR data is built upon a foundation of careful preparation and a clear understanding of the chosen analytical parameters.

-

The Role of Deuterated Solvents : The primary reason for using deuterated solvents (e.g., CDCl₃, DMSO-d₆) is to avoid having the overwhelmingly large signal from protonated solvent molecules obscure the signals from the analyte.[3] The deuterium nucleus resonates at a completely different frequency than protons and is used by the spectrometer's lock system to stabilize the magnetic field during acquisition, which is crucial for high-resolution spectra.[3]

-

Sample Purity and Filtration : The presence of even minute solid particles or paramagnetic impurities in an NMR sample can drastically degrade the quality of the spectrum. These contaminants disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution, a phenomenon that cannot be corrected by the instrument's shimming process.[4] Filtering the sample directly into the NMR tube is therefore a non-negotiable step for acquiring high-quality data.

-

Choosing the Right Experiment : A standard characterization package includes both ¹H and ¹³C NMR spectra.

-

¹H NMR provides data on the number of different proton environments, their relative abundance (via integration), and their proximity to other protons (via spin-spin coupling).[5]

-

¹³C NMR , typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule, providing a direct view of the carbon skeleton.[6]

-

2D NMR (COSY, HSQC, HMBC) : For complex molecules or for unambiguous assignment, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting molecular fragments and assigning quaternary carbons.[7][8]

-

Visualizing the Molecule and Workflow

A clear understanding of the target structure and the experimental process is essential.

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. azooptics.com [azooptics.com]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Chromatographic Profiling of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine: Achiral and Chiral Methodologies

Abstract

This application note details the chromatographic characterization of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (CAS 135034-10-5), a critical chiral intermediate in the synthesis of neuroprotective and antineoplastic agents. Due to the presence of a basic primary amine on a chiral ethyl chain and a hydrophobic benzothiazole core, this molecule presents specific analytical challenges: peak tailing due to silanol interactions and the requirement for enantiomeric resolution. We present two validated protocols:

-

Method A (RP-HPLC): A robust reversed-phase method for chemical purity and impurity profiling.[1][2]

-

Method B (NP-HPLC): A chiral normal-phase method for determining Enantiomeric Excess (%ee).

Molecule Overview & Physicochemical Context[1][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to successful separation.

-

Structure: A benzothiazole bicyclic ring substituted at the 6-position with a 1-aminoethyl group.

-

Chromophore: The benzothiazole moiety provides strong UV absorption (λmax ~250-260 nm and ~290 nm), allowing for high-sensitivity detection.

-

pKa Profile:

-

Primary Amine (Side chain): pKa ≈ 9.5–10.0 (Strongly basic).

-

Benzothiazole Nitrogen (Ring): pKa ≈ 1.0–2.0 (Very weakly basic).

-

-

Solubility: Moderate in Methanol (MeOH) and Acetonitrile (ACN); low in water at neutral pH.

Analytical Challenge: The "Silanol Effect"

The primary amine is protonated at neutral pH. On standard silica-based C18 columns, this cation interacts with residual silanols (Si-O⁻), causing severe peak tailing. Method A utilizes a low-pH strategy to suppress silanol ionization, ensuring sharp peak symmetry.

Method A: Chemical Purity (RP-HPLC)

Objective: Quantify chemical purity and identify synthetic byproducts (e.g., des-amino precursors or regioisomers).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus) | "End-capping" reduces accessible silanols, minimizing amine tailing. |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard geometry for robust QC transferability. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 protonates the amine and suppresses silanol ionization. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN provides stronger elution strength than MeOH for the hydrophobic ring. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Detection | UV @ 254 nm (Reference 360 nm) | Matches the benzothiazole π-π* transition. |

| Injection Vol | 5.0 µL | Prevent column overload. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial hold |

| 2.0 | 95 | 5 | Isocratic equilibration |

| 15.0 | 10 | 90 | Linear ramp |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase TFA concentration to 0.15% or switch to a "Shield" RP column).

-

Theoretical Plates (N): > 5000.[3]

-

%RSD (Area): < 0.5% (n=6 injections).

Method B: Chiral Purity (NP-HPLC)

Objective: Determine the enantiomeric ratio (R vs. S) of the amine. Mechanism: The primary amine forms hydrogen bonds with the carbamate linkage on the polysaccharide stationary phase.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for primary amines containing aromatic rings. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Longer length required for difficult chiral resolutions. |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1) | DEA is critical. It acts as a competing base to mask non-specific binding sites, sharpening the amine peak. |

| Mode | Isocratic | Gradient is rarely used in NP-Chiral chromatography. |

| Flow Rate | 1.0 mL/min | |

| Temp | 25°C | Lower temperature often improves chiral selectivity (α). |

| Detection | UV @ 254 nm |

Troubleshooting Chiral Separation

-

Issue: Broad peaks / No separation.

-

Fix: Lower temperature to 15°C.

-

Fix: Switch alcohol modifier from IPA to Ethanol (changes steric environment).

-

-

Issue: Amine Tailing.

-

Fix: Increase Diethylamine (DEA) to 0.2%. Do not use TFA in this normal phase system as it may damage the column or suppress ionization if transferring to MS.

-

Visual Workflows

Method Development Logic

The following diagram illustrates the decision process for selecting the correct mode based on the analytical goal.

Caption: Decision tree for selecting Achiral vs. Chiral methodologies based on specific analytical requirements.

Sample Preparation Protocol

Proper sample prep is vital to prevent solvent mismatch effects (e.g., peak splitting).

Caption: Standardized sample preparation workflow to ensure reproducibility and protect column integrity.

Experimental Notes & Troubleshooting

Sample Diluent Mismatch

-

Observation: Split peaks or fronting in the RP-HPLC method.

-

Cause: Dissolving the sample in 100% ACN while starting the gradient at 95% Water.

-

Solution: Dissolve the sample in a 50:50 mixture of Water:ACN. If solubility is an issue, dissolve in minimal ACN and dilute with water immediately.

Column Memory Effects (Carryover)

-

Observation: Ghost peaks in blank injections.

-

Cause: Benzothiazoles are hydrophobic and stick to stainless steel or rotor seals.

-

Solution: Implement a needle wash with 90% ACN / 10% Water + 0.1% Formic Acid.

Chiral Column Care

-

Warning: Never flush a Chiralpak AD/OD column with 100% Water or basic aqueous buffers (pH > 9) unless it is the specific "immobilized" version (e.g., Chiralpak IA/IB). For the coated AD-H recommended here, strictly use Hexane/Alcohol mixtures.

References

-

PubChem. (n.d.).[4][5] 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (Analogous Structure Data). National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved October 24, 2023, from [Link]

-

Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved October 24, 2023, from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. [(2R)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid | C15H18FN3O3S | CID 44153794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-indan-1-ylamine | C22H26N4S | CID 44447001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in antimicrobial assays

Application Note & Protocol Guide

Topic: Comprehensive Methodologies for Evaluating the Antimicrobial Efficacy of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine

Audience: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.

Senior Application Scientist: Dr. Evelyn Reed

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent antimicrobial effects.[2][3] Derivatives of this heterocyclic system have been shown to interfere with critical bacterial processes by inhibiting a range of enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, making them compelling candidates for further investigation.[1][4][5][6]

This document provides a detailed guide for the systematic evaluation of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine , a specific benzothiazole derivative, for its antimicrobial properties. As a Senior Application Scientist, my objective is to equip researchers with robust, validated protocols that not only generate reproducible data but also provide insights into the compound's potential mechanism of action. The methodologies outlined herein are grounded in internationally recognized standards and are designed to build a comprehensive antimicrobial profile for this promising molecule.

Compound Profile: 1-(1,3-Benzothiazol-6-yl)ethan-1-amine

| Property | Value |

| IUPAC Name | 1-(1,3-Benzothiazol-6-yl)ethan-1-amine |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol |

| Structure | |

| Predicted Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. |

Rationale for Investigation: The ethanamine substituent at the 6-position of the benzothiazole core introduces a chiral center and a basic amino group. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with microbial targets through improved cell permeability or specific binding interactions.

Foundational Protocols: Initial Screening and Potency Determination

A tiered approach is recommended, beginning with broad screening to determine the spectrum of activity, followed by quantitative assays to establish potency.

Preparation of Stock Solutions

The accuracy of antimicrobial assays is contingent upon the precise preparation of the test article.

Protocol 1: Stock Solution Preparation

-

Weighing: Accurately weigh 10 mg of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine using an analytical balance.

-

Solubilization: Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Ensure complete dissolution by vortexing. Causality Note: DMSO is selected for its broad solubilizing power for organic compounds. However, its final concentration in the assay medium must be controlled, typically ≤1%, to prevent solvent-induced toxicity to the microorganisms.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C. For working solutions, dilute the stock in the appropriate sterile broth or agar.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Workflow for the broth microdilution assay to determine MIC.

Protocol 2: Broth Microdilution MIC Assay

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

-

Compound Addition: Add 200 µL of a 2X working solution of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine (e.g., 256 µg/mL in MHB) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria or as appropriate for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: MIC Values

Results should be tabulated for clear comparison against a panel of relevant microorganisms, including standard reference strains and clinical isolates.

| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | Ciprofloxacin: 0.5 |

| Escherichia coli | ATCC 25922 | 32 | Ciprofloxacin: 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin: 0.25 |

| Candida albicans | ATCC 90028 | 64 | Fluconazole: 1 |

| MRSA (Clinical Isolate) | USA300 | 16 | Ciprofloxacin: >32 |

Advanced Protocols: Mechanistic and Dynamic Insights

Once initial activity is confirmed, further assays can elucidate the nature of the antimicrobial effect (bactericidal vs. bacteriostatic) and potential mechanisms of action.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.

Workflow for MBC/MFC Determination

Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.

Protocol 3: MBC/MFC Assay

-

Perform MIC Assay: Following the determination of the MIC, use the 96-well plate from the MIC assay.

-

Subculturing: From each well showing no visible growth (i.e., at and above the MIC), plate a 10 µL aliquot onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the control culture.

-

MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method provides a rapid visual confirmation of antimicrobial activity and is useful for screening against a large number of strains.

Protocol 4: Disk Diffusion Assay

-

Plate Inoculation: Prepare a lawn of bacteria on a Mueller-Hinton agar plate by evenly swabbing a standardized inoculum (0.5 McFarland) across the surface.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of a known concentration of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine solution onto a disk.

-

Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action of Benzothiazoles

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets.[5] Molecular docking studies have suggested that these compounds can bind to the active sites of essential enzymes.[5] Potential targets include:

-

DNA Gyrase: Inhibition of this enzyme disrupts DNA replication.[1][4]

-

Dihydropteroate Synthase (DHPS): Blocking this enzyme interferes with folate synthesis, a critical metabolic pathway.[6]

-

Dihydroorotase: Inhibition of this enzyme can disrupt pyrimidine biosynthesis.[5]

-

Cell Membrane Disruption: Some derivatives may induce leakage of cellular components like DNA and proteins.[5]

Logical Relationship of Potential Benzothiazole Targets

Caption: Potential mechanisms of action for benzothiazole-based antimicrobials.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, every experiment must include a robust set of controls:

-

Positive Control: A known, effective antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole) should be run in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.

-

Negative Control: A solvent control (e.g., DMSO at the highest concentration used in the assay) must be included to rule out any antimicrobial effects of the vehicle.

-

Growth Control: An inoculated well/plate without any test compound ensures that the microorganisms are viable and capable of growth under the assay conditions.

-

Sterility Control: An uninoculated well/plate containing only the test medium verifies the sterility of the medium and the aseptic technique.

-

Reference Strains: The use of well-characterized reference strains (e.g., from ATCC) is crucial for inter-laboratory comparability of results.

By systematically incorporating these controls, the protocols become self-validating systems, providing confidence in the observed antimicrobial activity of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine.

References

-

Ansari, M. F., & Ahmad, I. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18(1), 1-23. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]

-

Łączkowski, K. Z., et al. (2014). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Heterocyclic Communications, 20(1), 41-46. [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(23), 8206. [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

Stoyanova, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 819. [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to the Synthesis of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine Derivatives for Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and the presence of electron-rich nitrogen and sulfur heteroatoms make it an adept pharmacophore capable of diverse interactions with biological targets.[4] Consequently, benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][4][5][6][7][8]

This guide focuses on a specific, high-value subclass: derivatives of 1-(1,3-benzothiazol-6-yl)ethan-1-amine. The introduction of a chiral ethylamine side chain at the 6-position of the benzothiazole core opens a gateway to exploring stereospecific interactions within target proteins, a critical aspect of modern drug design. This scaffold serves as an excellent starting point for generating libraries of novel compounds through derivatization of the primary amine.

Herein, we provide a comprehensive, experience-driven walkthrough of the synthesis, derivatization, chiral resolution, and analytical validation of these compounds, designed for researchers and scientists engaged in drug discovery.

Part 1: Synthesis of the Core Intermediate: (±)-1-(1,3-Benzothiazol-6-yl)ethan-1-amine

The synthesis of the racemic core amine is a multi-step process that requires careful execution. The following protocol outlines a reliable and scalable route starting from a commercially available precursor.

Workflow for Core Intermediate Synthesis

Caption: Synthetic pathway to the core amine intermediate.

Protocol 1.1: Synthesis of 6-Acetyl-1,3-benzothiazole

This initial step involves the cyclization and formation of the benzothiazole ring system. While various methods exist for benzothiazole synthesis[9][10], a common route involves the condensation of an appropriate aminothiophenol derivative.

-

Rationale: The reaction of 4-amino-3-mercaptobenzoic acid with acetic anhydride serves a dual purpose: it provides the acetyl group and facilitates the cyclization to form the benzothiazole ring. This is a classic and robust method for constructing this specific scaffold.

-

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-amino-3-mercaptobenzoic acid (1.0 eq).

-

Add acetic anhydride (3.0 eq) and a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (approx. 140°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The precipitate formed is collected by vacuum filtration, washed thoroughly with water, and then with a cold solution of sodium bicarbonate to remove unreacted acids.

-

The crude product is washed again with water until the filtrate is neutral.

-

Recrystallize the solid from ethanol to yield pure 6-acetyl-1,3-benzothiazole.

-

Protocol 1.2: Reductive Amination to Synthesize (±)-1-(1,3-Benzothiazol-6-yl)ethan-1-amine

The conversion of the ketone to the primary amine is a critical transformation. Direct reduction of an intermediate oxime is a reliable method.

-

Rationale: Converting the ketone to an oxime first, followed by reduction, is a classic and effective strategy that often yields cleaner products than direct reductive amination with ammonia. Catalytic hydrogenation is a preferred method for its high yield and clean work-up.

-

Step-by-Step Protocol:

-

Oxime Formation:

-

Dissolve 6-acetyl-1,3-benzothiazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into cold water. The oxime precipitates out.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Oxime Reduction:

-

Dissolve the dried oxime intermediate in methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel.

-

Add Palladium on Carbon (10% Pd/C, ~5-10 mol% catalyst loading).

-

Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic amine, which can be purified by column chromatography if necessary.

-

-

Part 2: Library Derivatization Strategies

With the core amine in hand, the next phase is to create a diverse library of analogues to explore the Structure-Activity Relationship (SAR).[3][11][12] The primary amine is a versatile handle for various coupling reactions.

Derivatization Pathways

Caption: Common derivatization reactions for the core amine.

Protocol 2.1: General Procedure for Amide Synthesis

-

Rationale: Amide bonds are stable and prevalent in pharmaceuticals. Using coupling agents like HATU or EDC/HOBt allows for the formation of amides from a wide range of carboxylic acids under mild conditions, preserving sensitive functional groups.

-

Step-by-Step Protocol (Using HATU):

-

In a vial, dissolve the carboxylic acid (1.1 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of (±)-1-(1,3-benzothiazol-6-yl)ethan-1-amine (1.0 eq) in DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or preparative HPLC.

-

Protocol 2.2: General Procedure for Sulfonamide Synthesis

-

Rationale: The sulfonamide group is another key functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor.

-

Step-by-Step Protocol:

-

Dissolve the core amine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add a base such as triethylamine or pyridine (1.5 eq).

-

Add the desired sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

-

Work-up the reaction by diluting with DCM and washing with water and brine.

-

Dry the organic layer, concentrate, and purify as described above.

-

Part 3: Addressing Chirality - A Critical Step

The biological activity of chiral molecules often resides in a single enantiomer.[13] Therefore, accessing enantiomerically pure compounds is essential.

Strategies for Enantiopure Compound Generation

Caption: Approaches to obtaining single enantiomers.

Application Note 3.1: Chiral Resolution

-

Concept: This approach involves synthesizing the racemic amine and then separating the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for this purpose.

-

Protocol Insight: A typical method involves screening various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD).[14][15] A mobile phase consisting of a mixture of hexane and an alcohol (like isopropanol or ethanol), often with a small amount of an amine or acid modifier (like diethylamine or trifluoroacetic acid), is used to achieve separation.[14] The optimal conditions must be determined empirically for each specific compound.

Application Note 3.2: Asymmetric Synthesis

-

Concept: This more elegant approach aims to create only the desired enantiomer from the beginning, avoiding the loss of 50% of the material inherent in resolution.

-

Field-Proven Methods:

-

Asymmetric Hydrogenation: The reduction of the intermediate oxime or a related imine can be performed using a chiral catalyst, such as an Iridium or Rhodium complex with a chiral phosphine ligand.[16] This can provide the desired amine in high enantiomeric excess (ee).

-

Biocatalysis with Transaminases (ATAs): Enzymes offer unparalleled stereoselectivity. An amine transaminase can convert the 6-acetyl-1,3-benzothiazole directly into the desired (R)- or (S)-amine with very high ee, depending on the specific enzyme used.[17][18] This "green chemistry" approach operates in aqueous media under mild conditions and is becoming increasingly prevalent in pharmaceutical synthesis.[19]

-

Part 4: Quality Control and Data Presentation

Ensuring the identity, purity, and integrity of each synthesized compound is paramount. This establishes the trustworthiness of any subsequent biological data.

Standard Analytical Characterization

Every novel compound must be characterized by a standard set of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Chiral HPLC: To determine the enantiomeric excess (ee) of resolved or asymmetrically synthesized compounds.

Table 1: Example Characterization Data for a Hypothetical Derivative

| Compound ID | Structure | Yield (%) | Purity (HPLC, %) | M.Wt (Calc.) | M+H⁺ (Found) | ee (%) |

| BZ-A-001 | N-(1-(1,3-benzothiazol-6-yl)ethyl)benzamide | 78 | >98 | 296.38 | 297.1 | >99 (S) |

| BZ-S-002 | N-(1-(1,3-benzothiazol-6-yl)ethyl)benzenesulfonamide | 65 | >99 | 332.44 | 333.0 | >99 (S) |

Part 5: Biological Evaluation Workflow

The ultimate goal is to identify compounds with promising therapeutic activity. A structured screening cascade is employed to evaluate the synthesized library.

Screening Cascade

Caption: A typical workflow for biological screening.

Structure-Activity Relationship (SAR) Analysis

Data from biological assays are crucial for understanding how chemical structure relates to activity. For instance, in an anticancer screen, the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀) is a key metric.

Table 2: Example Biological Data and SAR Insights

| Compound ID | R-Group (Amide) | IC₅₀ (µM) vs. Breast Cancer Cell Line | SAR Insight |

| BZ-A-001 | Phenyl | 15.2 | Baseline activity. |

| BZ-A-002 | 4-Chlorophenyl | 5.8 | Electron-withdrawing group at para-position improves potency. |

| BZ-A-003 | 4-Methoxyphenyl | 25.1 | Electron-donating group at para-position reduces potency. |

| BZ-A-004 | 2-Fluorophenyl | 8.1 | Ortho-substitution is tolerated and slightly beneficial. |

This data, though hypothetical, illustrates how systematic changes to the molecule can provide valuable insights, guiding the design of the next generation of more potent compounds.[20][21]

References

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

-

BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Licence. Available at: [Link]

-

Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. ResearchGate. Available at: [Link]

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]

-

Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative. PubMed. Available at: [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI. Available at: [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. ResearchGate. Available at: [Link]

-

Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. PubMed. Available at: [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Available at: [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. Available at: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

-

Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. Available at: [Link]

-

Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. PubMed. Available at: [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. ijper.org [ijper.org]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dovepress.com [dovepress.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Application Note: Measuring Acetylcholinesterase (AChE) Inhibition of Benzothiazole Ureas

Introduction & Scientific Context

Benzothiazole ureas represent a privileged scaffold in medicinal chemistry, particularly for neurodegenerative drug discovery. Unlike simple competitive inhibitors, these compounds often function as dual-binding site inhibitors , spanning the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). The benzothiazole moiety provides a rigid aromatic core for

Accurate measurement of their inhibitory potency (